2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxyethyl group, a methylthiophene moiety, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The brominated intermediate is then reacted with a hydroxyethyl derivative of 3-methylthiophene under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-hydroxyethyl)-5-methoxybenzamide
- 2-bromo-N-(2-hydroxy-2-phenylethyl)-5-methoxybenzamide
- 2-bromo-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-5-methoxybenzamide
Uniqueness
2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-9-5-6-21-14(9)13(18)8-17-15(19)11-7-10(20-2)3-4-12(11)16/h3-7,13,18H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVRBCSVHJDGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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